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Compound of Interest

Compound Name:
4-((2-Hydroxyethyl)amino)-3-

nitrophenol

Cat. No.: B1310075 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-((2-
Hydroxyethyl)amino)-3-nitrophenol, a compound of interest in various chemical and

pharmaceutical applications. Due to the limited availability of direct experimental spectra in

public databases, this guide synthesizes predicted data based on the compound's structural

features and spectroscopic data from analogous molecules. It serves as a comprehensive

resource for the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and ultraviolet-visible (UV-Vis) spectroscopic data for 4-((2-Hydroxyethyl)amino)-3-
nitrophenol. These predictions are derived from established principles of spectroscopy and

data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 4-((2-Hydroxyethyl)amino)-3-nitrophenol
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.0 - 8.2 d 1H Ar-H ortho to -NO₂

~6.8 - 7.0 dd 1H
Ar-H ortho to -NH and

meta to -NO₂

~6.2 - 6.4 d 1H
Ar-H ortho to -OH and

meta to -NH

~4.9 (broad) s 1H -OH (phenolic)

~3.7 - 3.9 t 2H -CH₂-OH

~3.4 - 3.6 t 2H -NH-CH₂-

~4.5 (broad) s 1H -NH-

~3.3 (broad) s 1H -OH (alcoholic)

Solvent: DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS). The chemical

shifts of exchangeable protons (-OH, -NH) can vary significantly with concentration,

temperature, and solvent.

Table 2: Predicted ¹³C NMR Data for 4-((2-Hydroxyethyl)amino)-3-nitrophenol
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Chemical Shift (δ, ppm) Assignment

~155 - 160 C-OH (phenolic)

~145 - 150 C-NH

~135 - 140 C-NO₂

~125 - 130 CH (aromatic)

~115 - 120 CH (aromatic)

~110 - 115 CH (aromatic)

~60 - 65 -CH₂-OH

~45 - 50 -NH-CH₂-

Solvent: DMSO-d₆. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Data for 4-((2-Hydroxyethyl)amino)-3-nitrophenol
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3500 - 3200 Strong, Broad O-H Stretch
Phenolic and Alcoholic

-OH (H-bonded)

3400 - 3300 Medium N-H Stretch Secondary Amine

3100 - 3000 Medium C-H Stretch Aromatic

2960 - 2850 Medium C-H Stretch Aliphatic

1620 - 1580 Strong C=C Stretch Aromatic Ring

1550 - 1475 Strong
N-O Asymmetric

Stretch
Nitro Group

1360 - 1290 Strong
N-O Symmetric

Stretch
Nitro Group

1335 - 1250 Strong C-N Stretch Aromatic Amine

1260 - 1000 Strong C-O Stretch Phenol and Alcohol

910 - 665 Medium, Broad N-H Wag Secondary Amine

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: Predicted UV-Vis Absorption Data for 4-((2-Hydroxyethyl)amino)-3-nitrophenol

Solvent λmax (nm)
Molar Absorptivity
(ε)

Transition

Methanol / Ethanol ~230-250 High π → π

~390-420 Moderate
n → π / Intramolecular

Charge Transfer

The position and intensity of the absorption maxima, particularly the long-wavelength band, are

expected to be sensitive to solvent polarity and pH. In alkaline solutions, a bathochromic (red)
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shift is anticipated due to the deprotonation of the phenolic hydroxyl group, leading to a more

extended conjugated system.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 4-((2-
Hydroxyethyl)amino)-3-nitrophenol. These should be adapted and optimized based on the

specific instrumentation and analytical requirements.

NMR Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of the sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if

necessary.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not

already present in the solvent.

Instrument Parameters (¹H NMR):

Spectrometer Frequency: 400 MHz or higher for better resolution.

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

Spectral Width: A range that covers all expected proton signals (e.g., 0-12 ppm).

Instrument Parameters (¹³C NMR):
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Spectrometer Frequency: 100 MHz or higher.

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

Spectral Width: A range that covers all expected carbon signals (e.g., 0-200 ppm).

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum manually or automatically.

Calibrate the chemical shift scale using the solvent peak or the TMS signal (0 ppm).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Sample Preparation (KBr Pellet):
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Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide

(KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a transparent or

translucent pellet.

Instrument Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background Scan: Perform a background scan with no sample present.

Data Analysis:

Collect the sample spectrum.

Identify and label the characteristic absorption bands.

Correlate the observed bands with the functional groups present in the molecule.

UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of the sample by accurately weighing a small amount and

dissolving it in a known volume of a suitable UV-grade solvent (e.g., methanol, ethanol, or

acetonitrile).

Prepare a series of dilutions from the stock solution to determine a concentration that

gives an absorbance reading between 0.1 and 1.0.

For pH-dependent studies, prepare buffer solutions of known pH and use them as the

solvent.

Instrument Parameters:
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Wavelength Range: Typically 200-800 nm.

Scan Speed: Medium.

Cuvette: Use a 1 cm path length quartz cuvette.

Data Acquisition:

Fill the reference cuvette with the pure solvent and the sample cuvette with the sample

solution.

Run a baseline correction with the solvent.

Measure the absorbance spectrum of the sample.

Data Analysis:

Identify the wavelength(s) of maximum absorbance (λmax).

If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert

law (A = εcl).

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 4-((2-Hydroxyethyl)amino)-3-nitrophenol.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of 4-((2-Hydroxyethyl)amino)-3-
nitrophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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